Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid

Peptide Synthesis Purity Specification Fmoc-Amino Acids

Researchers often find Fmoc-4-fluoro-L-phenylalanine too short for optimal target engagement in SAR studies. Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid solves this with an extended pentanoic acid backbone, enabling precise positioning of the 4-fluorophenyl moiety. This (2S)-stereospecific building block is critical for probing binding pocket depth. Verify enantiomeric purity upon receipt, as commercial material is typically 95-97% purity and may require preparative HPLC.

Molecular Formula C26H24FNO4
Molecular Weight 433.5 g/mol
Cat. No. B12506577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid
Molecular FormulaC26H24FNO4
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)F)C(=O)O
InChIInChI=1S/C26H24FNO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30)/t24-/m0/s1
InChIKeyKJWRTDHHQGWIHO-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic Acid Overview


Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid (CAS 2349948-37-2) is a synthetic Fmoc-protected amino acid derivative characterized by a (2S) stereocenter, a 4-fluorophenyl substituent, and a pentanoic acid backbone [1]. It serves as a specialized building block in solid-phase peptide synthesis (SPPS), where the Fmoc group provides temporary α-amino protection compatible with mild basic deprotection conditions . The compound exhibits a molecular weight of 433.5 g/mol and an XLogP3-AA value of 5.5, indicating significant hydrophobicity [1].

WorkflowFmoc-SPPS compatible protection
Stereochemistry(2S)-configured for L-peptide sequences
BackboneExtended pentanoic acid chain with para-fluorophenyl

Irreplaceability of Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic Acid


Substituting this compound with alternative Fmoc-protected amino acids, such as Fmoc-4-fluoro-L-phenylalanine or Fmoc-norvaline derivatives, is not straightforward due to distinct structural and physicochemical properties. The pentanoic acid backbone introduces a longer aliphatic chain between the α-carbon and the 4-fluorophenyl ring compared to the propanoic chain of phenylalanine analogs, which can alter peptide backbone flexibility, side-chain orientation, and overall molecular recognition [1]. Additionally, the specific (2S) stereochemistry and para-fluorine substitution pattern are critical for maintaining desired bioactivity or conformational stability in designed peptides .

Target Compound
Pentanoic acid backbonePara-fluorophenyl with extended aliphatic chain; (2S) stereocenter
Potential Substitute
Fmoc-4-fluoro-L-phenylalaninePropanoic chain with shorter linker; similar para-fluoro but different side-chain length
Substitution may alter backbone flexibility, side-chain orientation, and molecular recognition. Enantiomeric purity and positional fluorine effects require independent verification.

Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic Acid Differentiation


Purity Comparison with Fmoc-4-Fluoro-L-Phenylalanine

Commercially available Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid is offered at purities of 95% and 97% , which are lower than the established quality standards for the widely used comparator Fmoc-4-fluoro-L-phenylalanine (Fmoc-Phe(4-F)-OH). Sigma-Aldrich supplies Fmoc-Phe(4-F)-OH with assay specifications of ≥96.0% (acidimetric), ≥98.0% (HPLC area%), and ≥98% (TLC) . This difference may necessitate additional purification steps when using the target compound, influencing procurement decisions based on downstream application requirements.

Commercial Purity
Reported
95–97% (target)
vs ≥98% HPLC (comparator)
Lower purity may require additional purification steps
Vendor-specified; HPLC/TLC basis
Peptide Synthesis Purity Specification Fmoc-Amino Acids

Molecular Weight & Chain Length Comparison

Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid has a molecular weight of 433.5 g/mol [1], which is 28.1 g/mol (approximately 7%) greater than that of Fmoc-4-fluoro-L-phenylalanine (405.42 g/mol) . This difference arises from the presence of an additional methylene group in the aliphatic side chain, which extends the distance between the α-carbon and the 4-fluorophenyl ring. Such structural elongation can alter peptide backbone flexibility and side-chain presentation in synthetic peptides.

Molecular Weight
Reported
+28.1 g/mol (+7%)
Extended chain influences solubility and conformation
Computed from PubChem
Molecular Weight Carbon Chain Length Fmoc-Amino Acid Derivatives

(2S) vs. (2R) Enantiomer Differentiation

The target compound is the (2S)-enantiomer, which is essential for biological activity in many peptide contexts. The corresponding (2R)-enantiomer (CAS 2348351-11-9) is also commercially available . However, only the (2S) form is compatible with natural L-amino acid peptide sequences. The enantiomeric purity of Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid is not explicitly specified by vendors, whereas the comparator Fmoc-Phe(4-F)-OH is supplied with ≥99.0% enantiomeric purity . This lack of specification may require end-users to verify stereochemical integrity before use.

Enantiomeric Purity
Data to verify
Not specified (target)
vs ≥99.0% (comparator)
Stereochemical integrity must be confirmed before use
Chiral HPLC data unavailable
Stereochemistry Enantiomeric Purity Fmoc-Amino Acids

Para-Fluoro vs. Meta-Fluoro Positional Isomers

The target compound contains a 4-fluorophenyl (para-fluoro) substituent. The corresponding 3-fluorophenyl (meta-fluoro) isomer, Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid (CAS 2350492-57-6), is also commercially available . While no direct comparative data exist, literature indicates that fluorine position on phenylalanine analogs can modulate receptor binding and metabolic stability . The para-substitution pattern typically reduces electron density at the aromatic ring less than meta-substitution, potentially influencing π-stacking interactions and oxidative metabolism.

Fluorine Position
Class-level
para- vs meta-fluoro isomer
Position may impact electronic profile and metabolism
No direct experimental comparison
Fluorine Position Positional Isomer Fmoc-Amino Acid Derivatives

Cost Comparison with Standard Fmoc-Amino Acids

Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid commands a significant price premium over standard Fmoc-protected amino acids. Fujifilm Wako lists the compound at JPY 895,000 per gram (JPY 370,000 for 250 mg) . In contrast, Fmoc-Phe(4-F)-OH is available from Sigma-Aldrich at substantially lower cost (e.g., USD 144 for 5 g as of March 2026) . This price differential reflects the specialized nature of the pentanoic acid derivative and potentially lower production volumes.

Procurement Cost
Reported
~200× premium per gram
High cost restricts use to unique structural needs
Catalog pricing 2025–2026
Procurement Cost Pricing Fmoc-Amino Acids

Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic Acid Applications & Procurement


Extended 4-Fluorophenyl Side Chain Synthesis

When designing peptide ligands or enzyme inhibitors that demand a 4-fluorophenyl moiety positioned at a specific distance from the peptide backbone, Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid provides the necessary carbon chain extension. This is particularly relevant when structure-activity relationship (SAR) studies indicate that a phenylalanine analog (propanoic chain) is too short to achieve optimal target engagement [1]. The compound's molecular weight (433.5 g/mol) and extended conformation can be exploited to probe binding pocket depth or to introduce conformational flexibility [1].

(2S) Stereochemistry in Peptide Synthesis

This compound is essential for the synthesis of peptides that must incorporate a (2S)-configured amino acid bearing a 4-fluorophenyl group on a pentanoic acid backbone. Use of the incorrect (2R)-enantiomer (CAS 2348351-11-9) would yield a diastereomeric peptide with potentially altered or abolished biological activity. Researchers should verify the stereochemical integrity of the supplied material, as enantiomeric purity is not always specified by vendors .

Specialized Applications Beyond Standard Amino Acids

Given its high procurement cost (approx. JPY 895,000 per gram) , Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid should be reserved for specialized applications where standard Fmoc-4-fluoro-L-phenylalanine (Fmoc-Phe(4-F)-OH) cannot substitute. Examples include peptide mimetics that require the unique conformational properties of the pentanoic acid linker or studies investigating the effect of carbon chain length on peptide-receptor interactions. The compound's lower commercial purity (95–97%) relative to Fmoc-Phe(4-F)-OH (≥98% HPLC) may necessitate preparative HPLC purification after peptide synthesis.

Application
Selection Property
Validation Focus
Extended side-chain peptide synthesis
Pentanoic acid backbone length
Binding pocket distance and conformational review
(2S) stereocontrolled peptide synthesis
Enantiomeric identity
Chiral purity verification
Specialized SAR studies
Carbon chain extension over Phe analogs
Post-synthesis purification and cost–benefit review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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